Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-
CAS No.:
Cat. No.: VC16896309
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N |
|---|---|
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | 1-(4-propan-2-ylphenyl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3 |
| Standard InChI Key | GDEHJAXVIQOTPY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2(CC2)N |
Introduction
Structural and Molecular Characteristics
The compound’s structure features a cyclopropane ring directly bonded to a primary amine group and a 4-isopropylphenyl substituent. The cyclopropane ring introduces significant ring strain, which influences both the compound’s reactivity and its interactions with biological targets. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | 1-(4-propan-2-ylphenyl)cyclopropan-1-amine |
| SMILES | CC(C)C1=CC=C(C=C1)C2(CC2)N |
| InChIKey | GDEHJAXVIQOTPY-UHFFFAOYSA-N |
The para-substituted isopropyl group enhances the compound’s lipophilicity, potentially improving membrane permeability. Stereochemical variations, such as those seen in the hydrochloride derivative (1S,2R)-1-(4-isopropylphenyl)-2-methylcyclopropan-1-amine, further modulate biological activity, underscoring the importance of spatial configuration.
Synthesis and Chemical Reactivity
Synthetic routes to 1-(4-isopropylphenyl)cyclopropan-1-amine typically involve cyclopropanation strategies. One method employs the cyclization of β-nitroalcohols to form nitrocyclopropanes, followed by reduction to yield the primary amine. For example:
Alternative approaches include transition metal-catalyzed cyclopropanation of alkenes with diazo compounds, though this requires precise control of reaction conditions (e.g., temperature, solvent polarity). The hydrochloride salt derivative is synthesized via protonation of the free base, enhancing solubility for pharmacological testing.
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In vitro studies demonstrate that phenylcyclopropanamine derivatives inhibit the proliferation of U937 human myeloid leukemia cells, with IC values in the micromolar range. Mechanistically, these compounds interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs), though the exact molecular target remains under investigation. Notably, the parent compound exhibits selectivity, sparing normal cells at concentrations toxic to cancer cells.
Protease Inhibition
Structural analogs, such as (1S,2R)-1-(4-isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride, show inhibitory activity against cysteine proteases—enzymes implicated in neurodegenerative diseases and cancer metastasis. The cyclopropane ring’s rigidity likely facilitates binding to the protease active site, as evidenced by molecular docking simulations.
Applications in Drug Development
The compound’s dual functionality—amine basicity and aromatic hydrophobicity—makes it a versatile scaffold for drug design. Key applications include:
-
Oncology: As a lead compound for targeting hematological malignancies.
-
Neuropharmacology: Analogous structures inhibit dopamine reuptake transporters, suggesting potential in Parkinson’s disease therapy .
-
Antimicrobial Agents: Cyclopropane amines exhibit broad-spectrum activity against Gram-positive bacteria, though this remains underexplored for the 4-isopropyl derivative.
Comparative Analysis with Structural Analogs
Positional Isomerism
The 3-isopropyl isomer (CAS: 943925-11-9) exhibits distinct physicochemical properties, including altered logP values and hydrogen-bonding capacity, due to the meta-substituted isopropyl group . Biological testing reveals reduced antiproliferative activity compared to the para isomer, highlighting the importance of substituent positioning .
Chiral Derivatives
The (1S,2R)-configured hydrochloride salt demonstrates enhanced protease inhibition compared to its enantiomer, emphasizing the role of stereochemistry in drug-receptor interactions.
Future Directions and Challenges
While preclinical data are promising, key challenges remain:
-
Optimizing Bioavailability: The compound’s low aqueous solubility may limit in vivo efficacy. Prodrug strategies or nanoformulations could address this.
-
Target Identification: CRISPR-Cas9 screens and chemoproteomics are needed to elucidate molecular targets.
-
Toxicology Profiles: Chronic toxicity studies in animal models are essential prior to clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume